6-(Pent-4-ynyloxy)nicotinoyl chloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic acyl chlorides with ether substitution patterns. According to the Chemical Abstracts Service registry and PubChem database entries, the preferred IUPAC name for this compound is 6-(pent-4-yn-1-yloxy)pyridine-3-carbonyl chloride. This nomenclature reflects the systematic numbering of the pyridine ring system, where the nitrogen atom occupies position 1, and the carbonyl chloride functional group is located at position 3, corresponding to the meta position relative to the nitrogen atom.
The structural representation of 6-(pent-4-ynyloxy)nicotinoyl chloride reveals a molecular formula of C11H10ClNO2 with a molecular weight of 223.66 grams per mole. The compound features a pyridine ring core with an acyl chloride substituent at the 3-position and an ether linkage at the 6-position connecting to a five-carbon alkyl chain terminated with a triple bond. The SMILES notation for this compound is documented as O=C(Cl)C1=CN=C(OCCCC#C)C=C1, which provides a linear representation of the molecular connectivity.
The structural framework can be analyzed through its constituent functional groups, which include the electron-withdrawing acyl chloride moiety that enhances the electrophilic character of the carbonyl carbon, the pyridine nitrogen that can participate in coordination chemistry or serve as a hydrogen bond acceptor, and the terminal alkyne functionality that enables click chemistry reactions and other alkyne-specific transformations. The ether linkage connecting the alkyne chain to the pyridine ring provides conformational flexibility while maintaining the overall molecular integrity.
Properties
IUPAC Name |
6-pent-4-ynoxypyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-3-4-7-15-10-6-5-9(8-13-10)11(12)14/h1,5-6,8H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQBUCQUHMJNMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOC1=NC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkynylation via Palladium-Catalyzed Coupling
The pent-4-ynyloxy group is introduced via an alkynyl ether formation, often employing palladium-catalyzed coupling reactions such as Sonogashira coupling. This involves coupling a halogenated nicotinic acid derivative (e.g., 6-chloronicotinic acid or 6-bromonicotinic acid) with pent-4-yn-1-ol or its derivatives under inert atmosphere conditions.
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh3)4 or PdCl2(PPh3)2 |
| Co-catalyst | Copper(I) iodide (CuI) |
| Base | Triethylamine or sodium hydrogencarbonate |
| Solvent | Tetrahydrofuran (THF), 1,4-dioxane, or DMF |
| Temperature | Room temperature to 80°C |
| Atmosphere | Nitrogen or argon (inert atmosphere) |
| Reaction time | 0.5 to 48 hours |
| Yield | 60-88% depending on conditions |
This method is supported by various examples of alkynyl ether synthesis involving palladium-catalyzed coupling with alkynols, providing moderate to high yields and good selectivity.
Alternative Etherification Methods
In some cases, nucleophilic substitution of a 6-hydroxy nicotinic acid derivative with pent-4-ynyl halides under basic conditions can also be employed to form the pent-4-ynyloxy substituent. This method, however, is less common due to lower yields and selectivity.
Conversion to 6-(Pent-4-ynyloxy)nicotinoyl Chloride
The final step involves converting the carboxylic acid group of 6-(pent-4-ynyloxy)nicotinic acid to the corresponding acid chloride.
Use of Thionyl Chloride (SOCl2)
The most common reagent for this transformation is thionyl chloride, which reacts with the acid to form the acid chloride, releasing SO2 and HCl gases.
| Parameter | Details |
|---|---|
| Reagent | Thionyl chloride (SOCl2) |
| Solvent | Methylene chloride (dichloromethane) or no solvent (neat) |
| Temperature | 0°C to reflux (40-70°C) |
| Reaction time | 1 to 4 hours |
| Yield | High (typically >85%) |
The reaction is often performed under reflux with stirring, and the product is purified by distillation or recrystallization. The presence of a base such as dimethylformamide (DMF) can catalyze the reaction by forming a Vilsmeier intermediate, enhancing the reaction rate.
Alternative Chlorinating Agents
Other chlorinating agents such as oxalyl chloride or phosphorus pentachloride (PCl5) can also be used but are less preferred due to harsher conditions or lower selectivity.
Summary of Preparation Methods
| Step | Methodology | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Introduction of Pent-4-ynyloxy group | Pd-catalyzed Sonogashira coupling | Pd(PPh3)4, CuI, Et3N, THF, 25-80°C, inert atmosphere | 60-88 | High selectivity, mild conditions |
| Conversion to Acid Chloride | Reaction with Thionyl chloride (SOCl2) | SOCl2, DCM or neat, 0-70°C, 1-4 h | >85 | Efficient, widely used method |
Detailed Research Findings and Notes
- The palladium-catalyzed coupling is sensitive to moisture and oxygen; hence, inert atmosphere (nitrogen or argon) is essential to prevent catalyst deactivation and side reactions.
- The use of triethylamine or sodium hydrogencarbonate as a base neutralizes generated acids and facilitates the coupling reaction.
- Microwave irradiation has been reported to accelerate the palladium-catalyzed coupling step, reducing reaction times to minutes with comparable yields.
- The acid chloride formation with thionyl chloride is exothermic and requires careful temperature control to avoid decomposition of the sensitive alkynyl ether moiety.
- Characterization of the final product is typically performed using FT-IR (to confirm acid chloride formation), 1H-NMR, 13C-NMR, and mass spectrometry to confirm molecular integrity and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Pent-4-ynyloxy)nicotinoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation or halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia, primary or secondary amines, and alcohols in the presence of a base.
Addition Reactions: Catalysts like palladium on carbon (Pd/C) for hydrogenation or halogens for halogenation.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Amines: From substitution with amines.
Alcohols: From substitution with alcohols.
Hydrogenated Products: From addition reactions with hydrogen.
Scientific Research Applications
6-(Pent-4-ynyloxy)nicotinoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Pent-4-ynyloxy)nicotinoyl chloride depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the chloride group, which can be readily displaced by nucleophiles. The alkyne group can participate in various addition reactions, providing versatility in synthetic applications.
Comparison with Similar Compounds
Structural and Functional Analogues
The following nicotinoyl chloride derivatives are structurally and functionally relevant for comparison:
6-(Trifluoromethyl)nicotinoyl Chloride
- Structure : A trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring.
- Molecular Weight: 209.56 g/mol (C₇H₃ClF₃NO).
- Reactivity: The electron-withdrawing CF₃ group enhances electrophilicity at the carbonyl carbon, favoring nucleophilic acyl substitution. Unlike 6-(Pent-4-ynyloxy)nicotinoyl chloride, it lacks an alkyne group, limiting its utility in click chemistry.
- Applications : Used in agrochemicals and fluorinated polymer synthesis .
Nicotinoyl Chloride Hydrochloride
- Structure : The parent compound without substituents on the pyridine ring.
- Molecular Weight: 178.01 g/mol (C₅H₄ClNO·HCl).
- Reactivity : Standard acyl chloride reactivity, but the hydrochloride form increases moisture sensitivity. Lacks functional groups for secondary reactions (e.g., alkyne or CF₃).
- Applications : Drug synthesis (e.g., antitubercular agents) and cross-coupling reactions .
6-Methoxynicotinoyl Chloride
- Structure : A methoxy (-OCH₃) group at the 6-position.
- Reactivity: The electron-donating methoxy group reduces electrophilicity compared to 6-(Pent-4-ynyloxy)nicotinoyl chloride.
- Applications : Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors).
Comparative Data Table
Biological Activity
Overview of 6-(Pent-4-ynyloxy)nicotinoyl chloride
Chemical Structure and Properties
6-(Pent-4-ynyloxy)nicotinoyl chloride is a derivative of nicotinic acid, featuring a pent-4-ynyl ether substituent. The presence of the alkyne functional group may confer unique reactivity and biological properties. The compound's structure can be represented as follows:
- Molecular Formula : C12H13ClN2O2
- Molecular Weight : 240.69 g/mol
- IUPAC Name : 6-(4-pentynoxy)pyridine-3-carbonyl chloride
The biological activity of compounds like 6-(Pent-4-ynyloxy)nicotinoyl chloride often involves interactions with specific biological targets, such as enzymes or receptors. The carbonyl group in the nicotinoyl moiety may facilitate binding to targets involved in various biochemical pathways.
Anticancer Activity
Research indicates that similar nicotinoyl derivatives exhibit anticancer properties. For instance, compounds that inhibit histone deacetylases (HDACs) have shown promise in cancer therapy. The potential HDAC inhibitory activity of 6-(Pent-4-ynyloxy)nicotinoyl chloride could be explored in preclinical studies.
Antimicrobial Properties
Nicotinic acid derivatives have been studied for their antimicrobial effects against various pathogens. The incorporation of the pent-4-yne moiety may enhance membrane permeability, potentially increasing the compound's efficacy against bacteria and fungi.
Neuroprotective Effects
Some studies suggest that nicotinic compounds may exhibit neuroprotective effects through modulation of neurotransmitter systems. This could be relevant for conditions such as Alzheimer's disease or other neurodegenerative disorders.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Potential HDAC inhibition | |
| Antimicrobial | Efficacy against Gram-positive and Gram-negative bacteria | |
| Neuroprotective | Modulation of cholinergic signaling |
Case Study: Anticancer Activity
In a study examining the effects of various nicotinic acid derivatives on cancer cell lines, it was found that certain modifications to the nicotinic structure enhanced cytotoxicity against breast cancer cells. Compounds with alkyne functionalities demonstrated increased apoptotic activity, suggesting that 6-(Pent-4-ynyloxy)nicotinoyl chloride may have similar effects.
Case Study: Antimicrobial Efficacy
A comparative analysis of nicotinic acid derivatives showed that those with longer alkyl chains exhibited improved antimicrobial activity. This aligns with findings that suggest hydrophobic interactions play a crucial role in membrane disruption.
Q & A
Q. What are the recommended synthetic routes for preparing 6-(Pent-4-ynyloxy)nicotinoyl chloride?
A common method involves reacting the corresponding carboxylic acid (e.g., 6-(pent-4-ynyloxy)nicotinic acid) with thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF). The reaction typically proceeds under anhydrous conditions, with reflux at 78°C for 3 hours, yielding high-purity product after solvent evaporation and purification . For example, nicotinoyl chloride hydrochloride synthesis achieved a 96% yield under similar conditions . Ensure moisture-free environments to prevent hydrolysis of the acyl chloride.
Q. What safety protocols are critical when handling this compound?
Key precautions include:
- Use of self-contained breathing apparatus and full protective gear to avoid inhalation or skin contact .
- Work under a fume hood to ensure adequate ventilation and minimize dust formation .
- Avoid exposure to moisture, as acyl chlorides hydrolyze exothermically to release HCl gas .
- Store in airtight containers under inert gas (e.g., nitrogen) .
Q. What physical properties are essential for identification and quality control?
While direct data for 6-(pent-4-ynyloxy)nicotinoyl chloride is limited, analogous nicotinoyl chlorides exhibit:
| Property | Value (Example) | Source |
|---|---|---|
| Melting Point | 151–157°C (lit.) | |
| Molecular Weight | ~178.01 g/mol | |
| Solubility | Reacts with polar solvents (e.g., water, alcohols); soluble in aprotic solvents (e.g., DCM, ether) |
Advanced Research Questions
Q. How does the pent-4-ynyloxy substituent influence reactivity in nucleophilic acyl substitution?
The alkynyl ether group introduces steric and electronic effects:
- Electronic Effects : The electron-withdrawing nature of the triple bond may enhance electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols).
- Steric Hindrance : The linear pent-4-ynyloxy chain could reduce accessibility to bulky nucleophiles, necessitating optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents) .
Comparative studies with methyl or chloro-substituted nicotinoyl chlorides (e.g., 2-chloro-4-methyl derivatives) show that substituent position and electronic profile significantly alter reaction kinetics .
Q. What analytical techniques are optimal for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., alkynyl proton signals at ~2.5 ppm and carbonyl carbon at ~165 ppm) .
- IR Spectroscopy : Detect characteristic C≡C stretching (~2100 cm⁻¹) and C=O absorption (~1750 cm⁻¹) .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation of substituent geometry (if crystalline) .
Q. How can reaction conditions be optimized for coupling reactions involving this acyl chloride?
Key parameters include:
- Solvent Choice : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to balance solubility and reactivity .
- Catalysts : Additives like DMAP (4-dimethylaminopyridine) can enhance acylation rates with sterically hindered nucleophiles .
- Temperature : Mild conditions (0–25°C) prevent decomposition, but higher temperatures (40–60°C) may be needed for sluggish reactions .
Contradictions in literature data (e.g., variable yields with similar substrates) suggest substrate-specific optimization via Design of Experiments (DoE) methodologies .
Q. What stability challenges arise during long-term storage?
- Hydrolysis Sensitivity : Even trace moisture degrades the compound to nicotinic acid derivatives. Stability tests under nitrogen vs. ambient air show significant differences in purity over 30 days .
- Thermal Decomposition : Differential Scanning Calorimetry (DSC) of related compounds reveals exothermic decomposition above 200°C, necessitating storage below 4°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
